molecular formula C7H12F2O2 B15303181 [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol

[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol

Cat. No.: B15303181
M. Wt: 166.17 g/mol
InChI Key: IYQWTLPYAPTCDB-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is a fluorinated cyclobutane derivative featuring a unique substitution pattern. Its structure comprises a cyclobutane ring substituted at the 3-position with both a difluoromethyl (-CF₂H) and methoxy (-OCH₃) group, along with a hydroxymethyl (-CH₂OH) side chain. This combination of substituents imparts distinct physicochemical properties, such as enhanced metabolic stability and polarity, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

[3-(difluoromethyl)-3-methoxycyclobutyl]methanol

InChI

InChI=1S/C7H12F2O2/c1-11-7(6(8)9)2-5(3-7)4-10/h5-6,10H,2-4H2,1H3

InChI Key

IYQWTLPYAPTCDB-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)CO)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol typically involves the introduction of the difluoromethyl group into the cyclobutyl ring. One common method is the difluoromethylation of cyclobutylmethanol using difluoromethylating agents such as ClCF2H. The reaction is usually carried out under mild conditions, often at ambient temperature, to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: In medicinal chemistry, [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is explored for its potential as a drug candidate. Its difluoromethyl group can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares [3-(Difluoromethyl)-3-methoxycyclobutyl]methanol with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Cyclobutane Key Physical/Chemical Properties Hazards
[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol C₇H₁₂F₂O₂ 166.16 3-difluoromethyl, 3-methoxy Higher polarity due to methoxy Likely flammable, irritant (inferred)
(3,3-Difluoro-1-methylcyclobutyl)methanol C₆H₁₀F₂O 136.14 3,3-difluoro, 1-methyl Lower polarity; lipophilic H225 (flammable), H315/H319 (irritant)
(3,3-Difluorocyclobutyl)methanol C₅H₈F₂O 122.11 3,3-difluoro Simplest difluoro analogue Data unavailable
[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanol C₈H₁₃F₃O 182.18 3,3-dimethyl, 1-trifluoromethyl High lipophilicity from CF₃ group Data unavailable
2-(3,3-Difluorocyclobutyl)ethanol C₆H₁₀F₂O 136.14 3,3-difluoro; ethanol side chain Increased hydrophilicity vs. methanol Data unavailable

Key Comparative Analysis

Substituent Effects on Properties
  • Fluorine Impact: The difluoromethyl group (-CF₂H) in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogues, as fluorination reduces basicity and increases electronegativity. However, its effect is less pronounced than trifluoromethyl (-CF₃), which confers greater lipophilicity.

Biological Activity

[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol is a synthetic organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H10F2O2 and features a cyclobutyl ring substituted with a difluoromethyl group and a methoxy group. Its unique structure may influence its interactions with biological targets, enhancing its potential as a pharmacophore.

The biological activity of [3-(difluoromethyl)-3-methoxycyclobutyl]methanol is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The difluoromethyl group may enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways involved in cellular responses.
  • Metabolic Stability : The presence of fluorine atoms can improve metabolic stability, prolonging the compound's action in biological systems.

Pharmacological Activities

Research indicates that [3-(difluoromethyl)-3-methoxycyclobutyl]methanol exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antibacterial properties. It has been tested against various pathogens, demonstrating efficacy comparable to known antibiotics. The minimum inhibitory concentrations (MICs) against common bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antioxidant Activity

The antioxidant capacity of [3-(difluoromethyl)-3-methoxycyclobutyl]methanol was evaluated using DPPH and FRAP assays. Results indicated moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

A notable case study involved the application of [3-(difluoromethyl)-3-methoxycyclobutyl]methanol in treating bacterial infections resistant to conventional antibiotics. In vitro studies demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as an alternative therapeutic agent.

Research Findings

Recent studies have explored the broader implications of [3-(difluoromethyl)-3-methoxycyclobutyl]methanol's biological activity:

  • In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing infection rates and improving survival outcomes.
  • Synergistic Effects : When combined with other antimicrobial agents, [3-(difluoromethyl)-3-methoxycyclobutyl]methanol exhibited synergistic effects, enhancing overall antibacterial efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing [3-(difluoromethyl)-3-methoxycyclobutyl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclobutane ring formation followed by difluoromethylation and methoxy group introduction. Key steps include:

  • Cyclobutane Precursor : Use a [3,3-difluorocyclobutyl] intermediate, as seen in analogous difluorocyclobutane syntheses .
  • Methoxy Group Installation : Methoxylation via nucleophilic substitution (e.g., using NaOMe in polar aprotic solvents under controlled temperature) .
  • Final Reduction : Reduction of a ketone intermediate to the methanol derivative using NaBH₄ or LiAlH₄, with careful monitoring of stereochemistry .
    • Optimization : Reaction yields improve with anhydrous conditions and inert atmospheres (e.g., N₂), as moisture can hydrolyze intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish [3-(difluoromethyl)-3-methoxycyclobutyl]methanol from structural analogs?

  • Methodological Answer :

  • ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet (δ ~ -110 to -120 ppm, J ~ 240 Hz) due to coupling with adjacent protons .
  • ¹H NMR : Methoxy protons resonate at δ ~3.3 ppm, while the cyclobutane ring protons exhibit complex splitting patterns due to ring strain and substituent effects .
  • IR : Strong C-F stretches appear at 1100–1250 cm⁻¹, and O-H stretches (methanol group) at ~3300 cm⁻¹ .
  • HRMS : Confirm molecular formula (e.g., C₇H₁₁F₂O₂) with accurate mass measurement (<5 ppm error) .

Q. What role does the difluoromethyl group play in the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The -CF₂H group increases logP compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask or HPLC methods) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism; assess via liver microsome assays (e.g., human CYP450 isoforms) .
  • Electron Effects : Inductive electron withdrawal stabilizes adjacent carbocations, influencing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the cyclobutane ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Ring Strain : Cyclobutane’s 90° bond angles increase reactivity in ring-opening or functionalization reactions. Study via DFT calculations (e.g., Gaussian 16) to map transition states .
  • Substituent Effects : Methoxy and difluoromethyl groups direct regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use X-ray crystallography to confirm regiochemical outcomes .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Parameterize fluorine’s van der Waals radius and partial charges .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess conformational stability of ligand-target complexes .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energies, focusing on fluorine’s contribution to hydrophobic interactions .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples in DMSO-d₆, methanol, or aqueous buffers at 4°C, 25°C, and 40°C. Monitor degradation via HPLC-MS at 0, 1, 3, and 6 months .
  • Degradation Pathways : Identify hydrolytic or oxidative byproducts (e.g., difluoromethyl → carboxylic acid under basic conditions) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated cyclobutane derivatives?

  • Methodological Answer :

  • Meta-Analysis : Use PubChem BioActivity data to compare IC₅₀ values across studies. Normalize for assay conditions (e.g., cell line, incubation time) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., -CF₃ vs. -CF₂H) and test in parallel assays to isolate fluorine’s contribution .

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